Econazole

Beschreibung

Eigenschaften

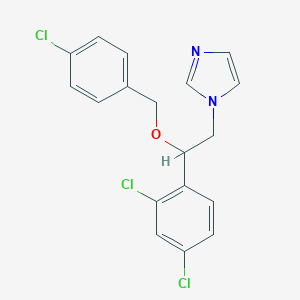

IUPAC Name |

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3N2O/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZWWPYKPKIXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68797-31-9 (nitrate), 24169-02-6 (nitrate salt/solvate) | |

| Record name | Econazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2029872 | |

| Record name | Econazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Econazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.48e-03 g/L | |

| Record name | Econazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27220-47-9 | |

| Record name | Econazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27220-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Econazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Econazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01127 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | econazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Econazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Econazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z1Y2V4A7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Econazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Econazole's Pleiotropic Effects: A Technical Guide to Mechanisms Beyond Ergosterol Synthesis

For Immediate Release

[City, State] – [Date] – While traditionally recognized for its potent inhibition of ergosterol synthesis in fungi, the imidazole derivative econazole exhibits a complex and multifaceted mechanism of action that extends well beyond this primary antifungal activity. This technical guide provides an in-depth exploration of these alternative mechanisms, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's broader biological effects, including the induction of apoptosis, disruption of calcium homeostasis, and generation of reactive oxygen species.

Quantitative Data Summary

The following table summarizes key quantitative data related to the non-ergosterol-synthesis-inhibiting effects of this compound across various cell lines and experimental conditions.

| Effect | Cell Line(s) | Concentration/Dosage | Result | Reference(s) |

| Apoptosis Induction (IC50) | AGS (gastric cancer) | 19.1 µM | 50% inhibition of cell viability | [1] |

| SNU1 (gastric cancer) | 5 µM | 50% inhibition of cell viability | [1] | |

| A549 (lung cancer) | 69 µM | 50% inhibition of cell viability | [1] | |

| SNU449 (hepatocellular carcinoma) | 75.2 µM | 50% inhibition of cell viability | [1] | |

| SK-hep1 (hepatocellular carcinoma) | 93.5 µM | 50% inhibition of cell viability | [1] | |

| MDA-MB-453 (breast cancer) | 130 µM | 50% inhibition of cell viability | [1] | |

| MCF-7 (breast cancer) | 45 µM (for 48h) | 50% inhibition of cell viability | [2] | |

| Apoptosis Induction (%) | H661 & A549 (lung cancer) | 0.5, 5, 10, 20 µM (24h) | Dose-dependent increase in Annexin V-positive cells | [3] |

| Calcium Homeostasis | OC2 (oral cancer) | 10-50 µmol/L | Dose-dependent increase in intracellular Ca2+ | [4][5] |

| OC2 (oral cancer) | 50 µmol/L | 90 ± 2 µmol/L increase in intracellular Ca2+ | [6] | |

| OC2 (oral cancer) | EC50 of 18 ± 1 µmol/L (in Ca2+-containing solution) | Half-maximal effective concentration for Ca2+ elevation | [5] | |

| PC3 (prostate cancer) | 0.1 µmol/L | Started to increase intracellular Ca2+ | [7] | |

| Jurkat T cells | ~14 µM (IC50) | Blockade of Icrac (calcium current) | ||

| Cell Proliferation Inhibition | PC3 (prostate cancer) | 1-30 µmol/L (overnight) | 20-100% inhibition of proliferation | [7] |

| Reactive Oxygen Species | Candida albicans (Miconazole) | 12.5 µg/ml | Fourfold increase in ROS production | [8] |

Core Mechanisms of Action Beyond Ergosterol Synthesis

This compound's influence extends to fundamental cellular processes, primarily through the induction of programmed cell death (apoptosis) and the disruption of intracellular calcium signaling.

Induction of Apoptosis

This compound has been demonstrated to be a potent inducer of apoptosis in a variety of cancer cell lines.[1][2][9] This programmed cell death is orchestrated through multiple signaling cascades, often converging on the mitochondria and the activation of caspases.

-

Mitochondrial Pathway: this compound can lead to a loss of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[9] This is often accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the decreased expression of procaspase-9 and procaspase-3.[9]

-

Caspase Activation: The execution of apoptosis is carried out by a family of proteases called caspases. This compound treatment has been shown to lead to the cleavage and activation of caspase-3, a key executioner caspase.[3]

-

p53-Dependence: In gastric cancer cells, the apoptotic effect of this compound is dependent on the tumor suppressor protein p53.[1]

Disruption of Calcium Homeostasis

This compound significantly alters intracellular calcium (Ca²⁺) levels, a critical second messenger involved in numerous cellular functions. This disruption can contribute to its cytotoxic effects.

-

Depletion of Intracellular Stores: this compound has been shown to deplete Ca²⁺ from thapsigargin-sensitive intracellular stores, which are primarily the endoplasmic reticulum (ER).[10]

-

Activation of Extracellular Influx: In addition to releasing stored Ca²⁺, this compound can also promote the influx of extracellular Ca²⁺ into the cell.[7][10]

-

Inhibition of Capacitative Calcium Entry: In some cellular contexts, this compound can also inhibit capacitative calcium entry, a process where the depletion of intracellular stores triggers the opening of plasma membrane Ca²⁺ channels.[10]

Generation of Reactive Oxygen Species (ROS) and Mitochondrial Effects

This compound treatment can lead to an increase in intracellular reactive oxygen species (ROS), contributing to cellular stress and damage.[8] This is often linked to its effects on mitochondria. This compound has been observed to accumulate in mitochondria and inhibit the biosynthesis of mitochondrial membrane enzymes. Furthermore, it can induce a decrease in the mitochondrial membrane potential, which is a key indicator of mitochondrial dysfunction.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's alternative mechanisms of action.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis Detection

This protocol is adapted from a study investigating this compound-induced apoptosis in human neurofibroma tissue.[11]

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Paraffin-embedded tissue samples

-

DeadEnd™ Fluorometric TUNEL System (Promega) or equivalent

-

Fluorescence microscope

-

DAPI nuclear stain

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections through a graded series of ethanol washes (100%, 95%, 85%, 70%, 50%) and finally in deionized water.

-

-

Permeabilization:

-

Incubate slides in Proteinase K solution to permeabilize the tissues.

-

Wash with PBS.

-

-

Equilibration:

-

Incubate the tissue sections with Equilibration Buffer.

-

-

Labeling Reaction:

-

Prepare the TdT reaction mix containing fluorescein-12-dUTP and TdT enzyme according to the manufacturer's protocol.

-

Apply the reaction mix to the tissue sections and incubate in a humidified chamber at 37°C.

-

-

Stopping the Reaction:

-

Immerse the slides in 2X SSC to terminate the reaction.

-

Wash with PBS.

-

-

Counterstaining:

-

Stain the nuclei with DAPI.

-

-

Visualization:

-

Mount the slides with an appropriate mounting medium.

-

Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, while all nuclei will be stained blue with DAPI.

-

Measurement of Intracellular Calcium ([Ca²⁺]i) with Fura-2 AM

This protocol is a generalized method for measuring intracellular calcium mobilization using the ratiometric fluorescent indicator Fura-2 AM.

Objective: To quantify changes in intracellular calcium concentration in response to this compound treatment.

Materials:

-

Cultured cells

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline

-

Fluorescence plate reader or microscope with dual-excitation capabilities

-

This compound solution

Procedure:

-

Cell Seeding:

-

Seed cells in a black, clear-bottom 96-well plate and culture until they reach the desired confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HEPES-buffered saline.

-

Remove the culture medium from the cells and wash with HEPES-buffered saline.

-

Add the Fura-2 AM loading buffer to the cells and incubate in the dark at 37°C.

-

-

Washing:

-

Remove the loading buffer and wash the cells with HEPES-buffered saline to remove extracellular dye.

-

-

Measurement:

-

Place the plate in a fluorescence plate reader or on a fluorescence microscope.

-

Measure the baseline fluorescence ratio by exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add the this compound solution to the wells.

-

Immediately begin recording the fluorescence ratio over time to measure the change in intracellular calcium concentration.

-

JC-1 Assay for Mitochondrial Membrane Potential

This protocol outlines the use of the JC-1 dye to assess changes in mitochondrial membrane potential.

Objective: To determine if this compound induces mitochondrial depolarization.

Materials:

-

Cultured cells

-

JC-1 dye

-

Fluorescence microscope or plate reader

-

This compound solution

Procedure:

-

Cell Treatment:

-

Treat cultured cells with the desired concentrations of this compound for the specified time.

-

-

JC-1 Staining:

-

Prepare a JC-1 staining solution according to the manufacturer's instructions.

-

Remove the treatment medium and incubate the cells with the JC-1 staining solution in the dark at 37°C.

-

-

Washing:

-

Wash the cells with an appropriate buffer to remove excess dye.

-

-

Visualization and Quantification:

-

Immediately analyze the cells using a fluorescence microscope or plate reader.

-

In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.

-

In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.

-

The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

-

DCFH-DA Assay for Reactive Oxygen Species (ROS) Detection

This protocol describes a common method for measuring intracellular ROS levels.

Objective: To quantify the generation of ROS in response to this compound treatment.

Materials:

-

Cultured cells

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Fluorescence microscope or plate reader

-

This compound solution

Procedure:

-

Cell Treatment:

-

Treat cultured cells with various concentrations of this compound.

-

-

DCFH-DA Loading:

-

Prepare a working solution of DCFH-DA in a serum-free medium.

-

Incubate the treated cells with the DCFH-DA solution in the dark at 37°C. Inside the cells, esterases cleave the acetate groups, and ROS oxidize the non-fluorescent DCFH to the highly fluorescent DCF.

-

-

Washing:

-

Wash the cells to remove the extracellular DCFH-DA.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope. The intensity of the green fluorescence is proportional to the amount of ROS.

-

This in-depth guide highlights that this compound's cellular effects are far more intricate than its established role in ergosterol synthesis inhibition. The induction of apoptosis, disruption of calcium signaling, and generation of ROS are critical components of its biological activity that warrant further investigation, particularly in the context of drug repurposing and development. The provided protocols offer a robust framework for researchers to explore these pleiotropic effects in their own experimental systems.

References

- 1. This compound Induces p53-Dependent Apoptosis and Decreases Metastasis Ability in Gastric Cancer Cells [biomolther.org]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Effects of this compound on Ca2+ levels in and the growth of human prostate cancer PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endogenous Reactive Oxygen Species Is an Important Mediator of Miconazole Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Nitrate Induces Apoptosis in MCF-7 Cells via Mitochondrial and Caspase Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multiple effects of this compound on calcium signaling: depletion of thapsigargin-sensitive calcium store, activation of extracellular calcium influx, and inhibition of capacitative calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound selectively induces cell death in NF1-homozygous mutant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Econazole Nitrate: Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and chemical properties of econazole nitrate, a broad-spectrum antimycotic agent. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the biochemical pathway of its action.

Molecular Structure and Identification

This compound nitrate, a synthetic imidazole derivative, is structurally related to miconazole.[1] The molecule is a racemic mixture of (R) and (S) enantiomers.[2] Its chemical identity is defined by several key descriptors:

-

IUPAC Name: 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid[3]

-

SMILES: C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.--INVALID-LINK--(O)[O-][3]

-

InChIKey: DDXORDQKGIZAME-UHFFFAOYSA-N[3]

The structure consists of a central imidazole ring linked to a dichlorophenylethyl group, which is further ether-linked to a chlorobenzyl group. The nitrate salt form enhances its stability and formulation properties.

Physicochemical Properties

The physicochemical properties of this compound nitrate are critical for its formulation, delivery, and biological activity. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Molecular Weight | 444.7 g/mol | [3][4][5][6] |

| Physical Description | White to off-white crystalline solid/powder | [3][4] |

| Melting Point | 162 °C | [1][4] |

| Solubility | - Insoluble in water.[7]- Very slightly soluble in water.[1]- Slightly soluble in alcohol.[1]- Sparingly soluble in chloroform and methylene chloride.[1]- Soluble in a 1:1 mixture of Chloroform:Methanol (25 mg/ml).[1]- Soluble in DMSO (0.4 mg/ml).[1] | [1][7] |

| LogP (Octanol-Water Partition Coefficient) | 4.78 | [8] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound nitrate exerts its antifungal effect primarily by disrupting the integrity of the fungal cell membrane.[9] This is achieved through the inhibition of the cytochrome P450 enzyme, lanosterol 14-α-demethylase.[2][9][10] This enzyme is a crucial component of the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol, an essential sterol in fungal cell membranes analogous to cholesterol in mammalian cells.[2][9]

Inhibition of this enzyme leads to two primary effects:

-

A depletion of ergosterol, which compromises the structural integrity and fluidity of the cell membrane, leading to increased permeability and leakage of essential intracellular components.[9][10]

-

The accumulation of toxic methylated sterol intermediates (lanosterol), which further disrupts membrane-bound enzyme systems and contributes to cell death.[9][10]

The following diagram illustrates the ergosterol biosynthesis pathway and the inhibitory action of this compound nitrate.

Experimental Protocols

Synthesis of this compound Nitrate

The synthesis of this compound nitrate is typically achieved through a multi-step process. While various specific methods exist, a general protocol involves the O-alkylation of an imidazole ethanol intermediate.[11]

General Protocol (based on patent literature): [4][11][12][13]

-

N-Alkylation (Formation of Imidazole Ethanol Intermediate): 1-(2,4-dichlorophenyl)-2-chloro-ethanol is reacted with imidazole in the presence of a base (e.g., potassium carbonate, sodium hydroxide) and a solvent (e.g., toluene, THF).[12] A phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) may be used to improve reaction efficiency.[11][13] The reaction is typically heated to reflux for several hours.

-

O-Alkylation: The resulting imidazole ethanol intermediate is then reacted with p-chlorobenzyl chloride in a suitable solvent system (e.g., toluene, isopropanol) with a base.[4][11] This step forms the this compound free base.

-

Salt Formation: The crude this compound free base is dissolved in a solvent such as isopropanol.[4][11] Concentrated nitric acid is then added to the solution to precipitate this compound nitrate.[4]

-

Purification: The precipitated solid is filtered, washed with water, and dried.[11] Recrystallization from a suitable solvent mixture (e.g., 2-propanol, methanol, and diisopropylether) is performed to yield the purified this compound nitrate product.[4]

Analytical Methods for Quantification

The quantification of this compound nitrate in pharmaceutical formulations is essential for quality control. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method.

High-Performance Liquid Chromatography (HPLC) Method: [14][15]

-

Objective: To determine the concentration and stability of this compound nitrate in formulations like creams and lotions.[14]

-

Chromatographic System:

-

Mode: Reversed-Phase Liquid Chromatography (RP-LC).[14]

-

Column: C18 (L1 packing), 4.6-mm × 10-cm; 3-µm packing size.[14][15]

-

Column Temperature: 35°C.[15]

-

Mobile Phase: A gradient mixture of solutions is often employed. For example, a mixture of an aqueous ammonium acetate solution, methanol, and acetonitrile.[15] An isocratic mobile phase of methanol/aqueous ammonium carbonate solution/tetrahydrofuran has also been described.[14]

-

Flow Rate: 1.5 mL/min.[15]

-

Detector: UV at 225 nm.[15]

-

-

Sample Preparation:

-

Standard Solution: A known concentration of USP this compound Nitrate Reference Standard (e.g., 0.4 mg/mL) is prepared in a suitable diluent like a methanol/water mixture (40:60). Sonication may be required for dissolution.[15]

-

Sample Solution: The formulation containing this compound nitrate is accurately weighed and diluted with the same diluent to achieve a target concentration similar to the standard solution.[15]

-

-

Quantification: The concentration of this compound nitrate in the sample is determined by comparing the peak area of the sample to the peak area of the standard solution.[14][15]

UV-Visible Spectrophotometry: [8][16]

A simpler, faster method for the determination of this compound nitrate can be performed using UV-Vis spectrophotometry.

-

Objective: Rapid quantification of the drug substance.

-

Procedure:

-

A standard calibration curve is prepared by measuring the absorbance of several known concentrations of this compound nitrate in a suitable solvent (e.g., methanol, distilled water).[8][16]

-

The wavelength of maximum absorbance (λmax) for this compound is determined, reported to be around 267 nm.[8]

-

The sample solution is prepared by dissolving the drug product in the same solvent and diluting it to fall within the concentration range of the standard curve.

-

The absorbance of the sample solution is measured at the λmax, and the concentration is calculated using the standard curve equation.[8]

-

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound Nitrate | C18H16Cl3N3O4 | CID 68589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound nitrate | 24169-02-6 [chemicalbook.com]

- 5. apexbt.com [apexbt.com]

- 6. (R)-econazole nitrate | C18H16Cl3N3O4 | CID 12773793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound NITRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. saspublishers.com [saspublishers.com]

- 9. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]

- 10. Synergistic Activity of this compound-Nitrate and Chelerythrine against Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A kind of preparation method of this compound nitrate - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN110683992B - Method for synthesizing this compound nitrate by one-pot method - Google Patents [patents.google.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. Stability indicating HPLC-method for the determination of this compound nitrate in cream and lotion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. trungtamthuoc.com [trungtamthuoc.com]

- 16. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

Unveiling the Untapped Potential of Econazole: A Technical Guide to its Undiscovered Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Econazole, a widely utilized imidazole antifungal agent, has long been recognized for its primary mechanism of action: the inhibition of ergosterol biosynthesis in fungal cell membranes. However, a growing body of evidence reveals that this compound's cellular influence extends far beyond this singular pathway, implicating it in a complex network of off-target effects with significant therapeutic potential. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to illuminate the undiscovered cellular pathways affected by this compound. We will delve into its established and speculative mechanisms, present quantitative data on its diverse cellular impacts, provide detailed experimental protocols for further investigation, and visualize the intricate signaling networks it modulates. This exploration of this compound's pleiotropic effects opens new avenues for its repurposing in oncology and other therapeutic areas, highlighting the importance of understanding the full spectrum of a drug's molecular interactions.

Introduction: Beyond an Antifungal Agent

This compound's clinical utility has traditionally been confined to the treatment of topical fungal infections. Its efficacy in this domain is attributed to its ability to inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, a critical step in the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] This disruption of ergosterol production leads to increased membrane permeability and ultimately, fungal cell death.[2][5]

However, the imidazole scaffold of this compound allows it to interact with a variety of mammalian cellular targets, leading to a cascade of effects that are independent of its antifungal properties. These off-target activities, which include the modulation of calcium homeostasis, induction of reactive oxygen species (ROS), and activation of apoptotic pathways, have garnered increasing interest for their potential therapeutic applications, particularly in the realm of oncology.[6][7][8] This guide will systematically explore these known off-target effects and provide a framework for investigating potentially undiscovered cellular pathways influenced by this versatile molecule.

Known and Potential Cellular Pathways Affected by this compound

This compound's interaction with cellular machinery is multifaceted, impacting several critical signaling pathways. This section will detail these interactions, supported by quantitative data where available.

Disruption of Calcium Homeostasis

One of the most well-documented off-target effects of this compound is its profound impact on intracellular calcium ([Ca2+]) signaling. This compound has been shown to induce a rapid, dose-dependent increase in cytosolic [Ca2+] in various cell types.[9] This effect is multifaceted, involving both the release of calcium from intracellular stores and the influx of extracellular calcium.

The primary mechanism for intracellular calcium release involves the inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, an enzyme responsible for sequestering calcium within the endoplasmic reticulum (ER).[10] By blocking SERCA, this compound causes a sustained depletion of ER calcium stores, leading to ER stress.

Furthermore, this compound promotes the influx of extracellular calcium, although the precise channels involved are still under investigation and may be cell-type dependent. The disruption of calcium homeostasis is a critical upstream event that triggers several downstream signaling cascades, including those involved in apoptosis and ROS production.

Induction of Reactive Oxygen Species (ROS)

This compound treatment has been associated with a significant increase in the production of reactive oxygen species (ROS) in various cell types.[6][11] The generation of ROS is closely linked to the disruption of mitochondrial function. While the exact mechanism is not fully elucidated, it is hypothesized that the influx of Ca2+ into the mitochondria, triggered by ER stress, disrupts the electron transport chain, leading to the formation of superoxide anions and other ROS.[12][13] This state of oxidative stress can damage cellular components, including lipids, proteins, and DNA, and is a potent inducer of apoptosis.

Activation of Apoptotic Pathways

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[7][8][14] This pro-apoptotic activity is a culmination of its effects on calcium signaling and ROS production. The sustained elevation of intracellular calcium and the accumulation of ROS can activate both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

-

Intrinsic Pathway: ER stress and mitochondrial dysfunction, induced by this compound, lead to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9 and the downstream executioner caspases-3 and -7.[8]

-

p53-Dependent Apoptosis: this compound has been shown to increase the expression of the tumor suppressor protein p53.[15] Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax, which promotes the release of cytochrome c from the mitochondria, thereby amplifying the apoptotic signal.[16][17]

Inhibition of the PI3K/AKT Signaling Pathway

Recent studies have identified this compound as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical regulator of cell survival, proliferation, and growth.[18][19][20][21] this compound has been shown to directly inhibit the catalytic activity of the p110α subunit of PI3K.[18] This inhibition prevents the phosphorylation and activation of AKT, a key downstream effector of the pathway. The downregulation of AKT activity leads to decreased phosphorylation of its targets, including mTOR and the anti-apoptotic protein Bcl-2, ultimately promoting apoptosis and inhibiting cell proliferation.[21]

Quantitative Data on this compound's Cellular Effects

The following tables summarize the quantitative data available on the cellular effects of this compound, providing a valuable resource for comparing its potency across different cell lines and against various cellular targets.

Table 1: IC50 Values of this compound for Cytotoxicity in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231/ADR | Adriamycin-resistant Breast Cancer | < 10 | [18] |

| MCF-7/ADR | Adriamycin-resistant Breast Cancer | < 10 | [18] |

| H661 | Large Cell Lung Cancer | Not specified | [19] |

| A549 | Lung Adenocarcinoma | Not specified | [19] |

| OC2 | Oral Cancer | 10-70 (range for cell death) | [9] |

Table 2: Quantitative Effects of this compound on Signaling Pathways

| Target/Process | Cell Line | Effect | Concentration | Reference |

| PI3Kα kinase activity | - | IC50: 79.29 ± 6.97 nM | Not applicable | [18] |

| p-AKT (S473 & T308) expression | MDA-MB-231/ADR, MCF-7/ADR | Dose-dependent decrease | 1-30 µM | [18] |

| P-gp expression | MDA-MB-231/ADR, MCF-7/ADR | Dose-dependent decrease | 1-30 µM | [18] |

| Bcl-2 expression | MDA-MB-231/ADR, MCF-7/ADR | Dose-dependent decrease | 1-30 µM | [18] |

| Apoptosis Induction | MDA-MB-231/ADR, MCF-7/ADR | Significant increase | 3 µM | [18] |

| Intracellular Ca2+ ([Ca2+]i) | OC2 human oral cancer cells | EC50: 18 ± 1 µM (in Ca2+-containing solution) | 10-50 µM | [22] |

| Intracellular Ca2+ ([Ca2+]i) | OC2 human oral cancer cells | EC50: 15 ± 2 µM (in Ca2+-deprived solution) | 10-50 µM | [22] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular effects of this compound.

Determination of IC50 for Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.[23]

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

This compound nitrate

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Multi-channel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration in response to this compound treatment using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells of interest

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

-

This compound nitrate

-

Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

-

Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in HBSS with Ca2+.

-

Wash the cells once with HBSS with Ca2+.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS with Ca2+ to remove extracellular dye.

-

Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

-

Acquire a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add this compound at the desired concentration and continuously record the fluorescence ratio over time.

-

To calibrate the signal, at the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax) followed by the addition of EGTA to obtain the minimum fluorescence ratio (Rmin).

-

Calculate the intracellular calcium concentration using the Grynkiewicz equation.

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol details the detection and quantification of apoptotic cells using Annexin V-FITC and PI staining followed by flow cytometry.[1][24][25][26]

Materials:

-

Cells of interest

-

This compound nitrate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time. Include an untreated control.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualization of Cellular Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for their investigation.

Caption: Signaling pathways affected by this compound.

Caption: General experimental workflow.

Investigating Undiscovered Pathways and Future Directions

While significant progress has been made in elucidating the off-target effects of this compound, several avenues for future research remain. The intricate crosstalk between the pathways discussed above warrants further investigation. For instance, the precise molecular links between this compound-induced calcium signaling, ROS production, and the activation of specific apoptotic effectors need to be more clearly defined.

Furthermore, the potential for this compound to modulate other cellular processes remains largely unexplored. High-throughput screening techniques, such as proteomics and metabolomics, could unveil novel protein targets and metabolic pathways affected by this compound. Investigating the effects of this compound in combination with other therapeutic agents could also reveal synergistic interactions and new therapeutic strategies.

Conclusion

This compound is emerging as a molecule with a rich and complex pharmacology that extends far beyond its established role as an antifungal agent. Its ability to modulate fundamental cellular processes, including calcium homeostasis, redox signaling, and apoptosis, underscores its potential for repurposing in various diseases, most notably cancer. This technical guide has provided a comprehensive overview of the known and potential undiscovered cellular pathways affected by this compound, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will stimulate further research into the multifaceted actions of this intriguing compound and accelerate the translation of these findings into novel therapeutic applications. By continuing to unravel the intricate web of its cellular interactions, the scientific community can unlock the full therapeutic potential of this compound.

References

- 1. bosterbio.com [bosterbio.com]

- 2. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound selectively induces cell death in NF1-homozygous mutant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Nitrate Induces Apoptosis in MCF-7 Cells via Mitochondrial and Caspase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Experimental study on apoptosis in leukemia cells induced by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Imidazole antifungals Miconazole and this compound induce apoptosis in mouse lymphoma and human T cell leukemia cells: regulation by Bcl-2 and potential role of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Imidazoles Induce Reactive Oxygen Species in Mycobacterium tuberculosis Which Is Not Associated with Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death [frontiersin.org]

- 13. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound Induces p53-Dependent Apoptosis and Decreases Metastasis Ability in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. p53 induces apoptosis by caspase activation through mitochondrial cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound nitrate reversed the resistance of breast cancer cells to Adriamycin through inhibiting the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound nitrate inhibits PI3K activity and promotes apoptosis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound nitrate reversed the resistance of breast cancer cells to Adriamycin through inhibiting the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Action of this compound on Ca2+ levels and cytotoxicity in OC2 human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

Econazole's Impact on Mitochondrial Function and Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Econazole, an imidazole antifungal agent, is primarily known for its inhibition of ergosterol synthesis in fungi. However, emerging evidence reveals its significant off-target effects on mammalian cellular bioenergetics, particularly mitochondrial function. This technical guide provides an in-depth analysis of this compound's impact on mitochondria, consolidating current research findings on its mechanisms of action, effects on key mitochondrial parameters, and the ensuing signaling pathways. This document is intended to serve as a comprehensive resource for researchers in drug development and cellular biology, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular interactions.

Introduction

Mitochondria are central to cellular metabolism, orchestrating cellular respiration, ATP synthesis, and the regulation of apoptosis. The disruption of mitochondrial function is a hallmark of various pathologies and a critical consideration in drug safety and development. This compound nitrate, while effective against fungal infections, has demonstrated cytotoxic effects in various cancer cell lines, largely attributable to its interference with mitochondrial processes.[1][2] This guide elucidates the multifaceted impact of this compound on mitochondrial bioenergetics, providing a foundational understanding for future research and therapeutic development.

Effects of this compound on Mitochondrial Parameters

This compound exerts a range of disruptive effects on key mitochondrial functions. These effects are dose-dependent and can culminate in the induction of apoptosis.

Mitochondrial Membrane Potential (ΔΨm)

A primary and early event following this compound treatment is the dissipation of the mitochondrial membrane potential (ΔΨm).[1][3] This depolarization is a critical indicator of mitochondrial dysfunction and a key trigger for the intrinsic apoptotic pathway. Studies in various cell lines, including MCF-7 breast cancer cells, have demonstrated a significant loss of ΔΨm upon exposure to this compound in a dose-dependent manner.[1][2]

ATP Depletion

The disruption of the mitochondrial membrane potential and inhibition of oxidative phosphorylation by this compound leads to a significant reduction in cellular ATP levels.[3] This energy imbalance contributes to the overall cellular stress and cytotoxicity induced by the compound.

Reactive Oxygen Species (ROS) Generation

This compound treatment has been shown to induce the production of reactive oxygen species (ROS) within the mitochondria.[4] The overproduction of ROS can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA, and further contributing to mitochondrial dysfunction and the initiation of apoptosis.

Inhibition of Mitochondrial Respiration

While direct IC50 values for this compound's inhibition of mitochondrial oxygen consumption are not extensively reported, studies on related azole antifungals suggest an inhibitory effect on the electron transport chain. For instance, ketoconazole has been shown to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the respiratory chain.[5] Given the structural and functional similarities among imidazole antifungals, it is plausible that this compound also impairs mitochondrial respiration through the inhibition of one or more respiratory complexes.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on cellular and mitochondrial parameters.

| Parameter | Cell Line | Concentration | Time | Effect | Reference |

| Cell Viability (IC50) | MCF-7 | 45 µM | 48 h | 50% inhibition of cell proliferation | [1] |

| Prostate Cancer (PC3) | 1-30 µM | Overnight | 20-100% decrease in cell proliferation | [1] | |

| Mitochondrial Membrane Potential | MCF-7 | 20, 40, 60 µM | 48 h | Dose-dependent decrease in ΔΨm | [1] |

| Mouse Sertoli TM4 | 20 µM (with 40 µM Tebuconazole) | - | Synergistic decrease in ΔΨm | [3] | |

| Apoptosis | H661 & A549 Lung Cancer | 0.5, 5, 10, 20 µM | 24 h | Dose-dependent increase in Annexin V positive cells | [6] |

| MCF-7 | 40, 60 µM | 48 h | DNA laddering indicative of apoptosis | [1] | |

| Protein Expression | MCF-7 | 20, 40, 60 µM | 48 h | Dose-dependent decrease in Bcl-2 expression | [1] |

| MCF-7 | 20, 40, 60 µM | 48 h | Dose-dependent decrease in procaspase-3 and procaspase-9 | [2] |

Signaling Pathways

This compound-induced mitochondrial dysfunction triggers a cascade of signaling events that ultimately lead to apoptosis. The intrinsic apoptotic pathway is the primary mechanism implicated in this compound's cytotoxicity.

The Intrinsic Apoptotic Pathway

The dissipation of the mitochondrial membrane potential is a key initiating event. This leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[1]

Caption: this compound-induced intrinsic apoptosis pathway.

Regulation by Bcl-2 Family Proteins

This compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2.[1] Bcl-2 normally functions to stabilize the mitochondrial outer membrane and prevent the release of cytochrome c. Its downregulation by this compound facilitates mitochondrial outer membrane permeabilization (MOMP).

Caspase Activation Cascade

Once in the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates procaspase-9 to its active form, caspase-9.[1][2] Activated caspase-9 then initiates a caspase cascade by activating effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects on mitochondrial function.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Protocol:

-

Cell Culture: Plate cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

-

Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., 50 µM CCCP for 5-10 minutes).

-

JC-1 Staining: Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium. Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: Gently wash the cells twice with 100 µL of pre-warmed phosphate-buffered saline (PBS).

-

Analysis: Measure the fluorescence intensity using a fluorescence plate reader. Read the red fluorescence at an excitation of ~560 nm and emission of ~595 nm (aggregates) and the green fluorescence at an excitation of ~485 nm and emission of ~535 nm (monomers).

-

Data Interpretation: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.

Caption: Workflow for JC-1 mitochondrial membrane potential assay.

Measurement of Intracellular ATP Levels

Principle: Cellular ATP levels can be quantified using a luciferase-based assay. In the presence of ATP and O2, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Protocol:

-

Cell Culture and Treatment: Plate cells and treat with this compound as described for the ΔΨm assay.

-

Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer to release intracellular ATP.

-

ATP Assay: Add the cell lysate to a luminometer-compatible plate. Add the luciferase/luciferin reagent to each well.

-

Measurement: Immediately measure the luminescence using a luminometer.

-

Standard Curve: Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.

-

Normalization: Normalize the ATP levels to the total protein concentration in each sample.

Measurement of Reactive Oxygen Species (ROS)

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol:

-

Cell Culture and Treatment: Plate cells and treat with this compound. Include a positive control for ROS production (e.g., H2O2).

-

DCFH-DA Staining: Prepare a 10 µM working solution of DCFH-DA in serum-free medium. Remove the treatment medium and incubate the cells with the DCFH-DA solution for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess dye.

-

Analysis: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Conclusion

This compound's impact on mitochondrial function is a critical aspect of its off-target cytotoxicity. This guide has synthesized the current understanding of how this compound disrupts mitochondrial membrane potential, depletes ATP, and induces ROS production, ultimately leading to apoptosis through the intrinsic pathway. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers investigating the mitochondrial effects of this compound and other xenobiotics. Further research is warranted to elucidate the specific molecular targets of this compound within the mitochondria and to fully characterize its dose-dependent effects on respiratory chain complex activities. A deeper understanding of these mechanisms will be instrumental in the development of safer therapeutic agents and in repurposing existing drugs for new indications.

References

- 1. This compound Nitrate Induces Apoptosis in MCF-7 Cells via Mitochondrial and Caspase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Nitrate Induces Apoptosis in MCF-7 Cells via Mitochondrial and Caspase Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitochondrial regulation by c-Myc and hypoxia-inducible factor-1 alpha controls sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial Complex I Is a Global Regulator of Secondary Metabolism, Virulence and Azole Sensitivity in Fungi | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

The Multifaceted Role of Econazole in Modulating Intracellular Signaling Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Econazole, an imidazole antifungal agent, is primarily recognized for its efficacy in treating topical fungal infections. Its mechanism of action has long been attributed to the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. However, a growing body of evidence reveals that this compound's bioactivity extends beyond this primary antifungal effect, demonstrating a complex interplay with various intracellular signaling cascades in both fungal and mammalian cells. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates these critical cellular pathways, offering valuable insights for researchers in drug discovery and development.

This document summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and visualizes complex signaling pathways and workflows to facilitate a comprehensive understanding of this compound's diverse pharmacological effects.

Core Mechanisms of Action and Intracellular Signaling Modulation

This compound's influence on intracellular signaling is multifaceted, primarily revolving around three core areas: inhibition of ergosterol biosynthesis, disruption of calcium homeostasis, and induction of reactive oxygen species (ROS). Furthermore, emerging research indicates its potential to modulate the PI3K/AKT pathway and interact with drug efflux pumps like P-glycoprotein.

Inhibition of Ergosterol Biosynthesis

The canonical mechanism of action for this compound and other azole antifungals is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the structural integrity and fluidity of the fungal cell membrane.[1]

Mechanism: this compound specifically targets and inhibits the enzyme lanosterol 14-alpha-demethylase, a cytochrome P450 enzyme (CYP51A1).[1] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol. By blocking this enzyme, this compound leads to a depletion of ergosterol and an accumulation of toxic 14-alpha-methylated sterols within the fungal cell membrane. This disruption of membrane composition alters its fluidity and permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[1]

Signaling Pathway Diagram:

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Disruption of Intracellular Calcium Homeostasis

This compound significantly impacts intracellular calcium ([Ca²⁺]i) signaling in a variety of cell types, including mammalian cells. This modulation is complex, involving both the release of calcium from intracellular stores and the regulation of calcium influx across the plasma membrane.

Key Effects on Calcium Signaling:

-

Dose-Dependent Increase in [Ca²⁺]i: this compound induces a dose-dependent increase in cytosolic free calcium concentration.[2][3] In human osteosarcoma cells (MG63), this effect is observed at concentrations as low as 0.1 µM.[2] In Madin Darby canine kidney (MDCK) cells, this compound at concentrations of 5-50 µM leads to a rise in [Ca²⁺]i.[3]

-

Depletion of Intracellular Stores: this compound triggers the release of Ca²⁺ from the endoplasmic reticulum (ER), a major intracellular calcium store. This is evidenced by the fact that in the absence of extracellular calcium, this compound still elicits a transient increase in [Ca²⁺]i.[2] Furthermore, pretreatment with this compound can deplete thapsigargin-sensitive Ca²⁺ stores, indicating an overlapping mechanism of action on the ER.[2][3]

-

Modulation of Store-Operated Calcium Entry (SOCE): this compound has a dual effect on SOCE. While it can induce capacitative Ca²⁺ entry itself, it also acts as a potent inhibitor of SOCE triggered by other agents like thapsigargin.[2][3] In human platelets, this compound blocks thapsigargin-induced calcium influx with an IC50 of 11 µM.[1]

Signaling Pathway Diagram:

Caption: Modulation of Calcium Signaling by this compound.

Induction of Reactive Oxygen Species (ROS)

This compound treatment has been shown to induce the production of reactive oxygen species (ROS) in various cell types, contributing to its cytotoxic effects. This oxidative stress is a significant secondary mechanism of action.

Mechanism: The precise source of this compound-induced ROS is still under investigation, but mitochondria are considered a major contributor. The disruption of the fungal cell membrane and its associated electron transport chains by this compound can lead to electron leakage and the formation of superoxide anions, which are then converted to other ROS. This increase in oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to cell death.

Experimental Workflow Diagram:

Caption: Workflow for Measuring ROS Production.

Modulation of the PI3K/AKT Signaling Pathway

Recent studies have identified this compound as a potential inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a cascade crucial for cell survival, proliferation, and drug resistance in cancer cells.

Mechanism: this compound has been shown to directly inhibit the kinase activity of PI3Kα. This inhibition prevents the phosphorylation and subsequent activation of AKT, a key downstream effector of the PI3K pathway. The downregulation of p-AKT leads to decreased expression of anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis in cancer cells.

Quantitative Data: In a cell-free system, this compound inhibited PI3Kα kinase activity with an IC50 of 79.29 ± 6.97 nM.

Signaling Pathway Diagram:

Caption: Inhibition of the PI3K/AKT Pathway by this compound.

Interaction with P-glycoprotein (P-gp)

While specific data on this compound's interaction with the multidrug resistance transporter P-glycoprotein (P-gp or ABCB1) is limited, studies on other azole antifungals suggest a potential for interaction. P-gp is an efflux pump that can actively transport a wide range of xenobiotics out of cells, contributing to multidrug resistance in cancer and affecting drug disposition.

Inhibitory Potential (by Analogy): Other imidazole antifungals, such as ketoconazole and itraconazole, have been shown to inhibit P-gp function. For instance, itraconazole and ketoconazole inhibit P-gp with IC50 values of approximately 2 µM and 6 µM, respectively.[4] Given the structural similarities, it is plausible that this compound may also act as a P-gp inhibitor, a hypothesis that warrants further investigation.

Quantitative Data Summary

| Parameter | Effect of this compound | Cell Line / System | Concentration / IC50 | Reference |

| [Ca²⁺]i Increase | Induces a dose-dependent increase | Human Osteosarcoma (MG63) | Starts at 0.1 µM | [2] |

| [Ca²⁺]i Increase | Induces a dose-dependent increase | Madin Darby Canine Kidney (MDCK) | 5-50 µM | [3] |

| SOCE Inhibition | Blocks thapsigargin-induced Ca²⁺ influx | Human Platelets | IC50 = 11 µM | [1] |

| PI3Kα Inhibition | Inhibits kinase activity | Cell-free system | IC50 = 79.29 ± 6.97 nM | |

| P-gp Inhibition | Inhibition of P-gp function (by other azoles) | P-gp overexpressing cells | Itraconazole: ~2 µM, Ketoconazole: ~6 µM | [4] |

Detailed Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration following treatment with this compound.

Materials:

-

Cells of interest cultured on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

This compound stock solution

-

Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation: Seed cells on glass coverslips and grow to the desired confluency.

-

Fura-2 AM Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

-

Washing and De-esterification:

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM within the cells.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Continuously perfuse the cells with HBSS.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.

-

Introduce this compound at the desired concentration into the perfusion solution.

-

Continue to acquire ratiometric images to monitor the change in intracellular calcium concentration over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels after this compound treatment.

Materials:

-

Cells of interest cultured in a multi-well plate

-

DCFH-DA

-

Phosphate Buffered Saline (PBS)

-

This compound stock solution

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

This compound Treatment:

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 1-24 hours).

-

Include an untreated control group.

-

-

Probe Loading:

-

Remove the treatment media and wash the cells once with warm PBS.

-

Prepare a 10 µM working solution of DCFH-DA in serum-free media.

-

Add the DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

Wash the cells twice with PBS to remove excess probe.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

-

Data Analysis:

-

Normalize the fluorescence intensity of the treated samples to the untreated control to determine the fold change in ROS production.

-

Western Blotting for PI3K/AKT Pathway Proteins

This protocol describes the detection of key proteins in the PI3K/AKT signaling pathway by western blotting to assess the effect of this compound.

Materials:

-

Cells of interest

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

-

Conclusion

This compound's pharmacological profile is significantly more complex than its traditional role as a topical antifungal suggests. Its ability to modulate fundamental intracellular signaling cascades, including ergosterol biosynthesis, calcium homeostasis, ROS production, and the PI3K/AKT pathway, highlights its potential for broader therapeutic applications and provides a rich area for further research. This technical guide serves as a foundational resource for scientists and researchers aiming to dissect the intricate molecular mechanisms of this compound and to explore its potential in new therapeutic contexts. A thorough understanding of these off-target effects is crucial for both elucidating its complete mechanism of action and for the development of novel, more selective therapeutic agents.

References

- 1. Interaction of Common Azole Antifungals with P Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of common azole antifungals with P glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Empiric Evaluation of New Inhibitors of the Multidrug Transporter P-Glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Econazole Beyond Mycosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Econazole, an imidazole derivative, is a well-established antifungal agent. However, a growing body of preclinical evidence suggests its therapeutic utility extends beyond fungal infections. This technical guide explores the promising non-antifungal applications of this compound, with a primary focus on its anticancer and antibacterial activities. We delve into the molecular mechanisms underpinning these effects, present quantitative efficacy data, and provide detailed experimental protocols to facilitate further research in this burgeoning field of drug repurposing.

Introduction

Drug repurposing, the identification of new therapeutic uses for existing drugs, offers a cost-effective and accelerated pathway for drug development. This compound, traditionally used for topical treatment of fungal skin infections, is emerging as a compelling candidate for repurposing.[1] Its established safety profile for topical administration provides a strong foundation for exploring its efficacy in other therapeutic areas.[2] This guide synthesizes the current understanding of this compound's non-antifungal properties, offering a comprehensive resource for researchers seeking to build upon these findings.

Anticancer Applications of this compound

This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines, including those of the lung, breast, and stomach.[3][4][5] The primary mechanisms underlying its anticancer effects involve the induction of apoptosis and the inhibition of critical cell survival signaling pathways.

Mechanism of Action in Cancer

This compound's anticancer activity is multifaceted, primarily targeting the PI3K/AKT signaling pathway and modulating intracellular calcium levels.

-

Inhibition of the PI3K/AKT Signaling Pathway: The phosphatidylinositol-3-kinase (PI3K)/AKT pathway is a crucial regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[3] this compound has been identified as an inhibitor of PI3Kα.[6] By inhibiting this pathway, this compound leads to the dephosphorylation and inactivation of AKT, a key downstream effector. This, in turn, downregulates the expression of anti-apoptotic proteins like Bcl-2 and induces the cleavage of caspase-3 and PARP, ultimately triggering apoptosis.[3][5]

-